2'-Chloro-5'-iodoacetophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5’-iodoacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the α-bromination of acetophenone followed by substitution reactions to introduce the chlorine and iodine atoms. For instance, the bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent can be performed at 90°C in acetic acid . Subsequent reactions can introduce the iodine atom to achieve the desired compound.
Industrial Production Methods: Industrial production of 2’-Chloro-5’-iodoacetophenone may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-5’-iodoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of 2’-chloro-5’-iodobenzoic acid.
Reduction: Formation of 2’-chloro-5’-iodoethanol.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2’-Chloro-5’-iodoacetophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-iodoacetophenone involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
2’-Chloroacetophenone: Lacks the iodine atom, making it less reactive in certain coupling reactions.
5’-Iodoacetophenone: Lacks the chlorine atom, affecting its substitution patterns.
2’-Bromo-5’-iodoacetophenone: Contains a bromine atom instead of chlorine, altering its chemical properties
Uniqueness: 2’-Chloro-5’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications. Its dual halogenation allows for selective reactions and the formation of diverse products, making it valuable in research and industrial contexts .
Properties
IUPAC Name |
1-(2-chloro-5-iodophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXGGXJWYFLCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100479-73-0 |
Source
|
Record name | 2'-Chloro-5'-iodoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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